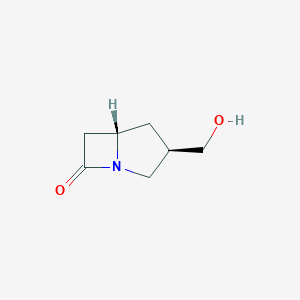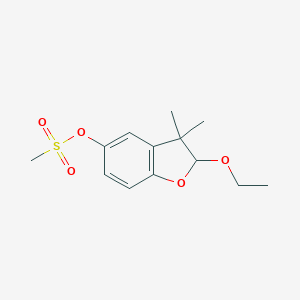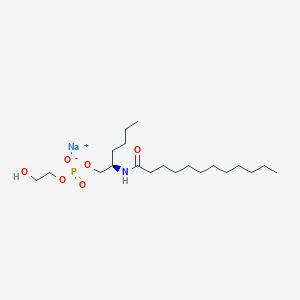
Haloxyfop-P
Übersicht
Beschreibung
Haloxyfop-P is a selective systemic post-emergent herbicide belonging to the aryloxyphenoxypropionic acid family. It is primarily used to control a wide range of annual and perennial grass weeds in broad-leaved crops such as legumes, cotton, pineapple, peanut, and vegetables . The compound is known for its ability to inhibit lipid synthesis in plants, making it an effective herbicide.
Wissenschaftliche Forschungsanwendungen
Haloxyfop-P hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Landwirtschaft: Es wird häufig zur Bekämpfung von Grasunkräutern in breitblättrigen Kulturen eingesetzt, um den Ertrag und die Qualität der Pflanzen zu verbessern.
Umweltstudien: Forschung zu den Umweltauswirkungen von this compound, einschließlich seines Abbaus und seiner Rückstandsanalyse in Boden und Wasser.
Biochemie: Studien zu den Stoffwechselwegen und Enzymwechselwirkungen in Pflanzen, die this compound ausgesetzt sind.
Wirkmechanismus
Haloxyfop-P entfaltet seine herbiziden Wirkungen durch Hemmung des Enzyms Acetyl-CoA-Carboxylase (ACCase), das für die Fettsäuresynthese in Pflanzen entscheidend ist. Diese Hemmung stört die Lipidsynthese, was zum Absterben der angegriffenen Grasunkräuter führt . Die Verbindung wird schnell aufgenommen und weitgehend ausgeschieden, was ihre Wirksamkeit sicherstellt .
Biochemische Analyse
Biochemical Properties
Haloxyfop-P interacts with various enzymes and proteins in biochemical reactions . It is produced commercially as the methyl ester . The different isomers, esters, and salts of this compound end up as the de-esterified R enantiomer .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is available .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, have been documented .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function have been studied . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Haloxyfop-P umfasst mehrere Schritte. Einer der Schlüsselschritte beinhaltet die Reaktion von Resorcin mit 2,3-Dichlor-5-Trifluormethylpyridin in Gegenwart einer Base wie Kaliumcarbonat in Dimethylformamid (DMF) bei erhöhten Temperaturen. Das resultierende Produkt wird dann weiteren Reaktionen unterzogen, um this compound zu erhalten .
Industrielle Produktionsverfahren: In industriellen Umgebungen wird this compound als emulgierbares Konzentrat hergestellt. Das technische Material, this compound-methyl, wird zusammen mit anderen notwendigen Formulierungshilfsmitteln in geeigneten Lösungsmitteln gelöst, um das Endprodukt zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen: Haloxyfop-P unterliegt verschiedenen chemischen Reaktionen, einschließlich Hydrolyse, Oxidation und Konjugation. Die Methylesterform von this compound ist chemisch labil und kann sowohl in steriler als auch in frischer Erde schnell hydrolysiert werden .
Häufige Reagenzien und Bedingungen:
Hauptprodukte, die gebildet werden: Das primäre Produkt, das durch die Hydrolyse von this compound-methyl gebildet wird, ist this compound-Säure .
Vergleich Mit ähnlichen Verbindungen
Haloxyfop-P gehört zur Familie der Aryloxyphenoxypropionsäuren, zu der auch andere Herbizide wie Fluazifop-P und Quizalofop-P gehören. Im Vergleich zu diesen Verbindungen ist this compound aufgrund seiner hohen Selektivität und Wirksamkeit gegen ein breites Spektrum an Grasunkräutern einzigartig .
Ähnliche Verbindungen:
- Fluazifop-P
- Quizalofop-P
- Diclofop-P
This compound zeichnet sich durch seine schnelle Wirkung und seinen breiten Einsatz in verschiedenen landwirtschaftlichen Umgebungen aus, was es zu einem wertvollen Instrument für die Unkrautbekämpfung macht.
Eigenschaften
IUPAC Name |
(2R)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO4/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19/h2-8H,1H3,(H,21,22)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCUAJYOYBLQRH-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90904725 | |
| Record name | Haloxyfop-P | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95977-29-0 | |
| Record name | (+)-Haloxyfop | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95977-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Haloxyfop-P [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095977290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Haloxyfop-P | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07870 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Haloxyfop-P | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]-, (2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HALOXYFOP-P | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I57833604I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Haloxyfop-P-methyl in plants?
A1: this compound-methyl inhibits the activity of Acetyl-CoA Carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in plants. [, , ]
Q2: What are the downstream effects of ACCase inhibition by this compound-methyl?
A2: Inhibition of ACCase disrupts lipid synthesis, which is essential for cell membrane formation and function. This ultimately leads to plant death. [, , ]
Q3: What is the molecular formula and weight of this compound-methyl?
A3: The molecular formula of this compound-methyl is C19H19ClO5, and its molecular weight is 378.8 g/mol.
Q4: What spectroscopic data is available for this compound-methyl?
A4: Researchers have used High-Performance Liquid Chromatography (HPLC) coupled with various detectors, including UV and Mass Spectrometry (MS/MS), to characterize and quantify this compound-methyl. [, ]
Q5: How does the presence of straw residue affect the movement of this compound-methyl in the soil?
A5: Straw residue can act as a barrier and impede the movement of this compound-methyl into the soil, potentially impacting its effectiveness. This effect is influenced by factors such as rainfall and the herbicide's formulation. []
Q6: Does rain or irrigation affect the movement of this compound-methyl through straw residue?
A6: Yes, rainfall or irrigation before or after application can influence the movement of this compound-methyl through straw. Research suggests that the herbicide moves more readily through wet straw than dry straw. [, ]
Q7: Is this compound-methyl considered a selective herbicide?
A7: Yes, this compound-methyl is considered a selective herbicide. It is primarily effective against grasses while generally being safe for broadleaf crops like cotton and soybean. [, , ]
Q8: What are some of the crops for which this compound-methyl is registered for use?
A8: this compound-methyl is used to control grasses in various crops, including cotton, soybean, peanut, eucalyptus, and tobacco. [, , , , ]
Q9: How does the addition of a safener impact the selectivity of this compound-methyl?
A9: Safeners, such as 3-dichloroacetyl oxazolidine and its optical isomers, can protect certain crops from this compound-methyl injury while maintaining its effectiveness against target weeds. []
Q10: What formulations of this compound-methyl are commercially available?
A10: this compound-methyl is available in various formulations, including emulsifiable concentrates (EC) and water-dispersible granules (WG). [, , ]
Q11: What is the role of adjuvants in formulations containing this compound-methyl?
A11: Adjuvants, such as mineral oil, are often added to this compound-methyl formulations to enhance its efficacy by improving its uptake and penetration into the target plants. [, , ]
Q12: What are the primary mechanisms of resistance to this compound-methyl in weeds?
A12: Resistance to this compound-methyl can arise from target-site mutations in the ACCase enzyme or enhanced herbicide metabolism. [, , , ]
Q13: Is there cross-resistance between this compound-methyl and other ACCase-inhibiting herbicides?
A13: Yes, cross-resistance has been observed between this compound-methyl and other ACCase inhibitors, such as clethodim, quizalofop-P-ethyl, and fluazifop-P-butyl. [, , ]
Q14: What analytical methods are used to measure this compound-methyl residues in plant and soil samples?
A15: HPLC coupled with MS/MS is a common and sensitive method for quantifying this compound-methyl residues in various matrices like soil, tobacco, and rape. [, , ]
Q15: What is the environmental fate of this compound-methyl after application?
A16: this compound-methyl can be degraded in the environment through processes such as photodegradation, microbial degradation, and chemical hydrolysis. []
Q16: Are there alternative weed control methods or herbicides available for managing this compound-methyl-resistant weeds?
A18: Integrated weed management strategies that combine cultural practices, mechanical control methods, and the use of herbicides with different modes of action are crucial for managing resistant weeds. [, , , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Carbamic acid,(2-methyl-3-azabicyclo[3.1.0]hex-6-yl)-,1,1-dimethylethyl ester](/img/structure/B166124.png)


![2-[[2-[2-[[2-[bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid](/img/structure/B166127.png)





